(E)-3-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-6-(tert-butyl)-1,2,4-triazin-5(4H)-one
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Overview
Description
(E)-3-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-6-(tert-butyl)-1,2,4-triazin-5(4H)-one is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. The unique structure of this compound, featuring a triazine ring and a benzyloxybenzylidene moiety, suggests potential biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-6-(tert-butyl)-1,2,4-triazin-5(4H)-one typically involves the following steps:
Formation of the hydrazone intermediate: This step involves the reaction of 4-(benzyloxy)benzaldehyde with hydrazine hydrate under acidic or basic conditions to form the corresponding hydrazone.
Cyclization to form the triazine ring: The hydrazone intermediate is then reacted with a suitable nitrile or amidine derivative under thermal or catalytic conditions to form the triazine ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-6-(tert-butyl)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-6-(tert-butyl)-1,2,4-triazin-5(4H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, triazine derivatives are often explored for their potential as therapeutic agents. This compound may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.
Industry
In the industrial sector, triazine derivatives are used as herbicides, dyes, and stabilizers. The specific properties of this compound may make it suitable for applications in these areas.
Mechanism of Action
The mechanism of action of (E)-3-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-6-(tert-butyl)-1,2,4-triazin-5(4H)-one depends on its specific interactions with biological targets. Typically, such compounds may inhibit enzymes, bind to receptors, or interfere with cellular processes. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Atrazine: A well-known herbicide with a triazine ring.
Melamine: Used in the production of plastics and resins.
Cyanuric acid: Used in swimming pool maintenance.
Uniqueness
(E)-3-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-6-(tert-butyl)-1,2,4-triazin-5(4H)-one is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other triazine derivatives. Its benzyloxybenzylidene moiety, in particular, may enhance its interactions with biological targets, making it a promising candidate for further research.
Properties
Molecular Formula |
C21H23N5O2 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
6-tert-butyl-3-[(2E)-2-[(4-phenylmethoxyphenyl)methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C21H23N5O2/c1-21(2,3)18-19(27)23-20(26-24-18)25-22-13-15-9-11-17(12-10-15)28-14-16-7-5-4-6-8-16/h4-13H,14H2,1-3H3,(H2,23,25,26,27)/b22-13+ |
InChI Key |
MVTBZJJWECNJCV-LPYMAVHISA-N |
Isomeric SMILES |
CC(C)(C)C1=NN=C(NC1=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)C1=NN=C(NC1=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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